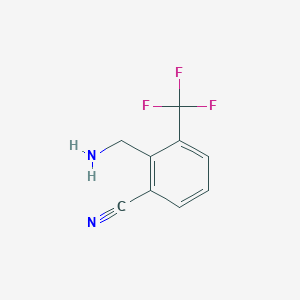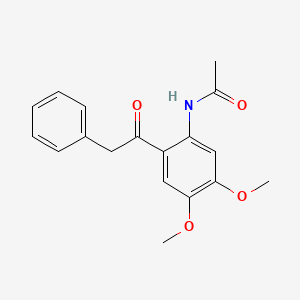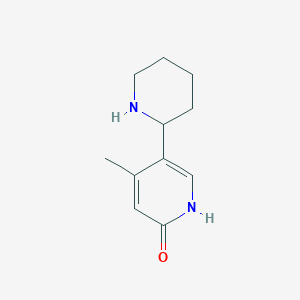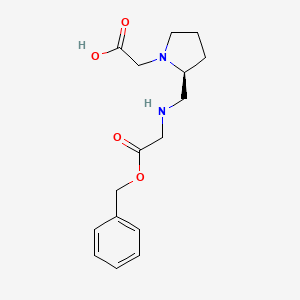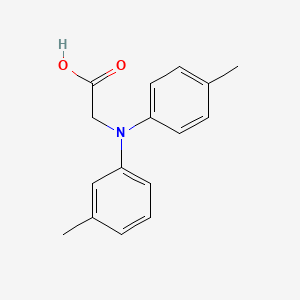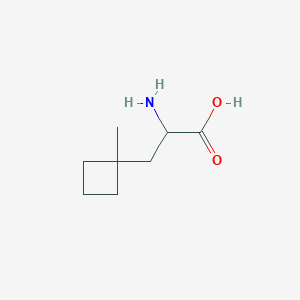![molecular formula C54H72F12N6P2Ru+ B13001305 Tris[4,4'-di-tert-butyl-(2,2')-bipyridine]ruthenium(III)](/img/structure/B13001305.png)
Tris[4,4'-di-tert-butyl-(2,2')-bipyridine]ruthenium(III)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tris[4,4’-di-tert-butyl-(2,2’)-bipyridine]ruthenium(III) dihexafluorophosphate is a coordination compound known for its distinctive red color and remarkable optical and electrochemical properties . This compound is widely used in various scientific fields due to its stability and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
Tris[4,4’-di-tert-butyl-(2,2’)-bipyridine]ruthenium(III) dihexafluorophosphate is typically synthesized through a chemical reaction involving the oxidation of Tris[4,4’-di-tert-butyl-(2,2’)-bipyridine]ruthenium(II) in the presence of hexafluorophosphate . The reaction is carried out under inert atmosphere conditions to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, the compound is produced by dissolving Tris[4,4’-di-tert-butyl-(2,2’)-bipyridine]ruthenium(II) in a hexafluorophosphate solution and then oxidizing it. The process is carefully controlled to ensure high purity and yield .
化学反应分析
Types of Reactions
Tris[4,4’-di-tert-butyl-(2,2’)-bipyridine]ruthenium(III) dihexafluorophosphate undergoes various types of chemical reactions, including:
Oxidation: It can act as an oxidizing agent in photoredox catalysis.
Reduction: It can be reduced back to its ruthenium(II) form.
Substitution: Ligand exchange reactions can occur under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include amines, alcohols, and cyclopropyl ketones. The reactions are often carried out under visible light irradiation, making use of the compound’s photoredox catalytic properties .
Major Products Formed
The major products formed from these reactions include polysubstituted furans, phosphonylated amines, and oxidized alcohols .
科学研究应用
Tris[4,4’-di-tert-butyl-(2,2’)-bipyridine]ruthenium(III) dihexafluorophosphate has a wide range of applications in scientific research:
Chemistry: It is used as a photoredox catalyst in various organic synthesis reactions.
Biology: It is employed in the study of biological redox processes and as a probe in bioimaging.
Medicine: The compound is investigated for its potential use in photodynamic therapy.
Industry: It is used in the development of organic light-emitting diodes and other optoelectronic devices.
作用机制
The compound exerts its effects primarily through photoredox catalysis. Upon irradiation with visible light, it undergoes a transition to an excited state, which can then participate in electron transfer reactions. This property makes it an effective catalyst for various oxidative and reductive transformations .
相似化合物的比较
Similar Compounds
- Tris[4,4’-di-tert-butyl-(2,2’)-bipyridine]ruthenium(II) dihexafluorophosphate
- Tris[4,4’-di-tert-butyl-(2,2’)-bipyridine]ruthenium(III) dihexafluorophosphate
Uniqueness
What sets Tris[4,4’-di-tert-butyl-(2,2’)-bipyridine]ruthenium(III) dihexafluorophosphate apart from similar compounds is its exceptional stability and efficiency as a photoredox catalyst. Its ability to facilitate a wide range of transformations under mild conditions makes it a valuable tool in both academic and industrial research .
属性
分子式 |
C54H72F12N6P2Ru+ |
|---|---|
分子量 |
1196.2 g/mol |
IUPAC 名称 |
4-tert-butyl-2-(4-tert-butylpyridin-2-yl)pyridine;ruthenium(3+);dihexafluorophosphate |
InChI |
InChI=1S/3C18H24N2.2F6P.Ru/c3*1-17(2,3)13-7-9-19-15(11-13)16-12-14(8-10-20-16)18(4,5)6;2*1-7(2,3,4,5)6;/h3*7-12H,1-6H3;;;/q;;;2*-1;+3 |
InChI 键 |
RNKRIYNRQYHSLF-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C1=CC(=NC=C1)C2=NC=CC(=C2)C(C)(C)C.CC(C)(C)C1=CC(=NC=C1)C2=NC=CC(=C2)C(C)(C)C.CC(C)(C)C1=CC(=NC=C1)C2=NC=CC(=C2)C(C)(C)C.F[P-](F)(F)(F)(F)F.F[P-](F)(F)(F)(F)F.[Ru+3] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


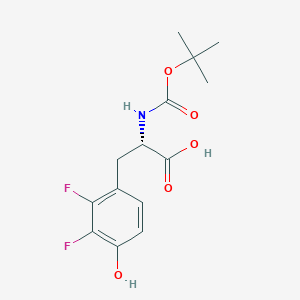
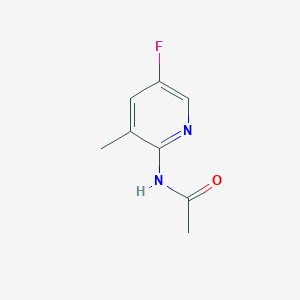
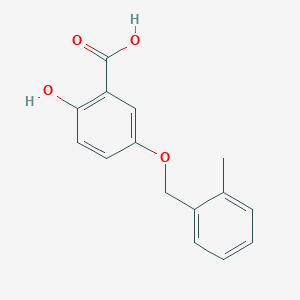
![4,5,6,7-Tetrafluoro-1H-benzo[d]imidazole](/img/structure/B13001237.png)
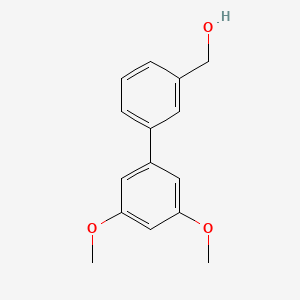
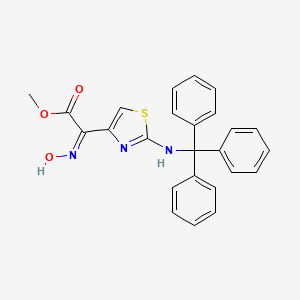
![5-bromo-6-methoxybenzo[d]oxazol-2(3H)-one](/img/structure/B13001251.png)
